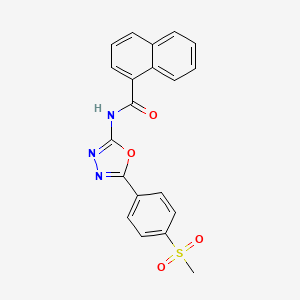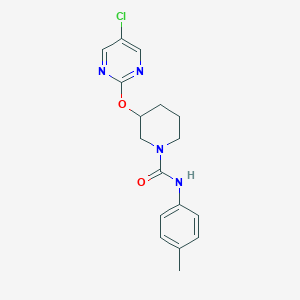
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure with a fluorine atom at the 8th position, a pyridine ring at the 3rd position, and a sulfanylidene group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydride, potassium tert-butoxide) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, reduced pyridine derivatives.
Substitution: Halogenated quinazolinones, aminated or thiolated derivatives.
科学研究应用
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
作用机制
The mechanism of action of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfanylidene group can participate in redox reactions, modulating the activity of target proteins. The pyridine ring contributes to the overall stability and solubility of the compound.
相似化合物的比较
Similar Compounds
8-Fluoroquinazolin-4-one: Lacks the pyridine and sulfanylidene groups, resulting in different chemical properties and biological activities.
3-Pyridin-3-ylquinazolin-4-one: Lacks the fluorine and sulfanylidene groups, affecting its binding affinity and selectivity.
2-Sulfanylidenequinazolin-4-one: Lacks the fluorine and pyridine groups, leading to variations in its chemical reactivity and biological applications.
Uniqueness
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its fluorine, pyridine, and sulfanylidene groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
2320725-54-8 |
|---|---|
分子式 |
C13H8FN3OS |
分子量 |
273.29 |
IUPAC 名称 |
8-fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H8FN3OS/c14-10-5-1-4-9-11(10)16-13(19)17(12(9)18)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
InChI 键 |
BKVGUZOZQONENT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)C3=CN=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
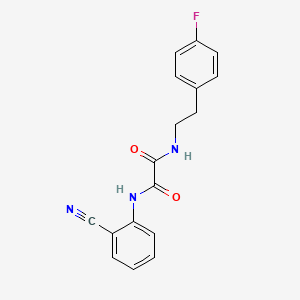
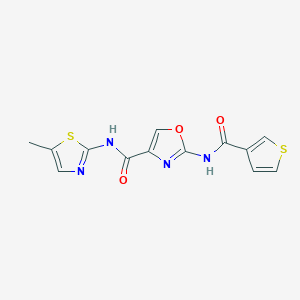
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)
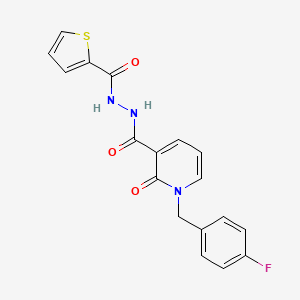
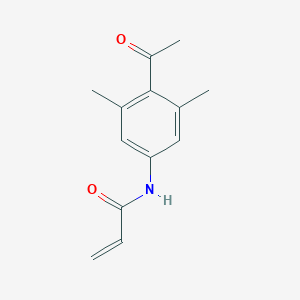
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)

